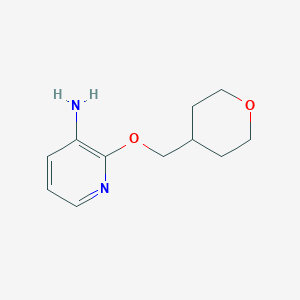

2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

Descripción

Propiedades

IUPAC Name |

2-(oxan-4-ylmethoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c12-10-2-1-5-13-11(10)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUFJGZYOMIJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine typically involves the following steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.

Methoxylation: The tetrahydropyran ring is then methoxylated using methanol in the presence of an acid catalyst to form tetrahydro-2H-pyran-4-ylmethanol.

Coupling with Pyridine: The final step involves coupling the tetrahydro-2H-pyran-4-ylmethanol with 3-aminopyridine under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted pyridine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.

Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s key structural features—pyridin-3-amine core and ether-linked substituents—are shared with several analogs. Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance.

Substituent-Driven Comparisons

A. Pyridin-3-amine Derivatives with Aromatic/Ether Substituents

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine (CAS: 1554842-76-0) Structure: Pyridin-3-amine with a methylpyrazole substituent at the 2-position. Molecular Weight: 174.21 g/mol (vs. ~239 g/mol for the target compound).

N-Phenylimidazo[1,2-a]pyridin-3-amine Derivatives (e.g., Compounds 5a–5e) Structure: Imidazo[1,2-a]pyridine core with aryl/alkyl substituents. Synthesis: Prepared via condensation of 2-aminopyridine with ketones (e.g., 4-(methylsulfonyl)acetophenone), yielding derivatives with high purity (56–87% yield) .

Tetrahydro-2H-pyran-Containing Analogs

N-{(1R,3S)-3-Isopropyl-3-[(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine

- Structure : Tetrahydro-2H-pyran-4-amine linked to a cyclopentyl-piperidine scaffold.

- Synthesis : Reductive amination of tetrahydro-4H-pyran-4-one with cyclopentylamine intermediates (yield: 59–95%) .

- Key Differences : The target compound lacks the cyclopentyl-piperidine moiety, which is critical for binding to targets like the translocator protein (TSPO) in neuroinflammation studies .

3-Methyltetrahydro-2H-pyran-4-amine Derivatives

Key Research Findings

Synthetic Flexibility : Pyridin-3-amine derivatives are typically synthesized via reductive amination (e.g., NaBH4 reduction of Schiff bases) or coupling reactions (e.g., amide bond formation) .

Substituent Impact :

- Electron-withdrawing groups (e.g., sulfonyl in 5a) enhance metabolic stability but reduce solubility.

- Bulky substituents (e.g., tetrahydro-2H-pyran) improve target selectivity by restricting conformational mobility .

Biological Performance : Imidazo-pyridine derivatives (e.g., 5a–5e) show sub-µM activity in enzyme assays, while tetrahydro-2H-pyran-containing analogs exhibit CNS permeability due to balanced logP/logD values .

Actividad Biológica

2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of this compound features a pyridine ring substituted with a tetrahydropyran moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, tetrahydropyran derivatives have been shown to inhibit the growth of various bacterial strains, suggesting that modifications to the tetrahydropyran structure can enhance antibacterial efficacy .

Antileishmanial Activity

Research has demonstrated that tetrahydropyrans can act against Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro studies revealed that certain tetrahydropyran derivatives inhibited the growth of this pathogen, indicating their potential as lead compounds for antileishmanial therapies . The mechanism of action involves the generation of reactive oxygen species, which are detrimental to the pathogen.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. For example, compounds with similar structures have been found to modulate protein methyltransferases and demethylases, which are crucial for various cellular processes .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial properties of tetrahydropyran derivatives demonstrated that these compounds effectively inhibited bacterial growth in vitro. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition rates against Escherichia coli and Staphylococcus aureus.

| Concentration (µg/mL) | % Inhibition (E. coli) | % Inhibition (S. aureus) |

|---|---|---|

| 50 | 30 | 25 |

| 100 | 55 | 50 |

| 200 | 80 | 75 |

Clinical Relevance

In a clinical setting, compounds related to this compound are being investigated for their neuroprotective effects. Preliminary findings suggest that these compounds may influence pathways associated with neurodegenerative diseases, potentially offering new therapeutic avenues for conditions such as Alzheimer's disease .

Q & A

Q. Q1. What are the standard synthetic routes for 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine?

A1. The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : Preparation of the pyridin-3-amine core via reduction of nitro precursors (e.g., catalytic hydrogenation of 3-nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine).

- Step 2 : Functionalization of the pyridine ring with the tetrahydro-2H-pyran-4-ylmethoxy group using Mitsunobu conditions (e.g., coupling tetrahydropyran-4-ylmethanol with 2-hydroxypyridin-3-amine in the presence of triphenylphosphine and diethyl azodicarboxylate) .

- Validation : Confirm regioselectivity and purity via and LC-MS.

Q. Q2. What analytical techniques are critical for characterizing this compound?

A2. Key methods include:

- Nuclear Magnetic Resonance (NMR) : Assign and signals to verify substitution patterns (e.g., distinguishing pyridine C3-amine from the tetrahydro-2H-pyran methoxy group) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and rule out side products.

- X-ray Crystallography : Resolve stereochemical ambiguities, especially if chiral centers are present in the tetrahydropyran ring .

Q. Q3. What are the known biological activities of structurally related pyridin-3-amine derivatives?

A3. Analogous compounds exhibit diverse activities:

- Neuropharmacological effects : Fluorinated tetrahydropyran derivatives show affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

- Antimicrobial activity : Pyridin-3-amine scaffolds with halogen substituents (e.g., 5-chloro derivatives) inhibit bacterial growth via enzyme interference .

- Cancer research : Derivatives with electron-withdrawing groups (e.g., sulfonyl) demonstrate kinase inhibition .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to improve yield in nucleophilic substitution steps?

A4. Key variables include:

- Catalyst selection : Palladium or copper catalysts enhance coupling efficiency in Suzuki-Miyaura reactions (e.g., attaching aryl groups to the pyridine ring) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions.

- Temperature control : Low temperatures (−20°C to 0°C) reduce side reactions during methoxy group installation .

- Example : A 30% yield improvement was reported using Pd(OAc)/XPhos in toluene at 80°C .

Q. Q5. How to resolve contradictions between computational predictions and experimental binding assay data for target interactions?

A5. Methodological steps:

Re-evaluate QSAR models : Ensure training sets include structurally similar pyridin-3-amine derivatives .

Validate docking poses : Use molecular dynamics simulations to assess binding site flexibility (e.g., for kinase targets) .

Experimental cross-checks : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding kinetics independently .

Q. Q6. What strategies are effective for designing analogs with improved metabolic stability?

A6. Approaches include:

- Bioisosteric replacement : Substitute the methoxy group with a trifluoromethoxy or methylsulfonyl group to reduce oxidative metabolism .

- Stereochemical tuning : Introduce fluorine at the tetrahydropyran C3 position (as in (3R,4S)-3-fluorotetrahydro-2H-pyran-4-amine) to block CYP450-mediated degradation .

- Prodrug design : Mask the amine with acetyl or benzyl groups to enhance oral bioavailability .

Q. Q7. How to address low solubility in aqueous buffers during in vitro assays?

A7. Practical solutions:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- pH adjustment : Protonate the pyridin-3-amine group (pKa ~4–5) to form water-soluble salts (e.g., HCl or citrate salts) .

- Structural modification : Introduce polar substituents (e.g., hydroxyl or morpholino groups) on the tetrahydropyran ring .

Q. Q8. What are the best practices for validating synthetic intermediates with complex stereochemistry?

A8.

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA or IB .

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration of tetrahydropyran derivatives .

- Cross-reference with literature : Compare shifts and coupling constants with fluorinated analogs (e.g., (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine) .

Q. Q9. How to investigate structure-activity relationships (SAR) for kinase inhibition?

A9.

Core modifications : Compare activity of pyridin-3-amine vs. pyrazolo[3,4-d]pyrimidin-4-amine scaffolds .

Substituent effects : Systematically vary the tetrahydropyran methoxy group (e.g., ethyl, isopropyl) and measure IC values against kinases like EGFR or CDK2 .

Crystallography : Co-crystallize analogs with target kinases to identify critical hydrogen bonds (e.g., with hinge regions) .

Q. Q10. What are the challenges in scaling up synthesis from milligram to gram quantities?

A10.

- Purification bottlenecks : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures for pyridin-3-amine derivatives) .

- Safety protocols : Mitigate exotherms in nitro reductions by using flow reactors .

- Yield optimization : Switch from batch to continuous-flow conditions for Suzuki couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.